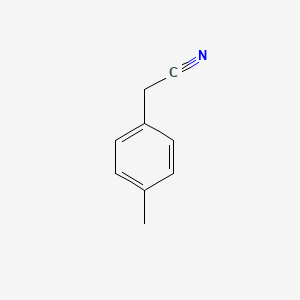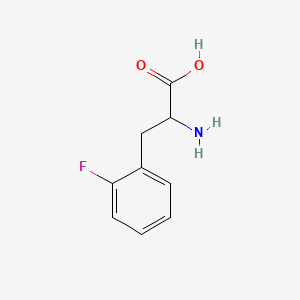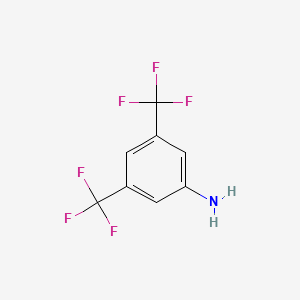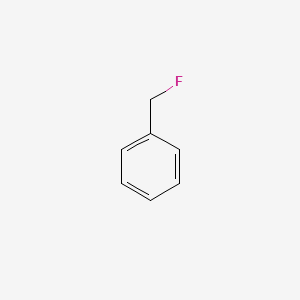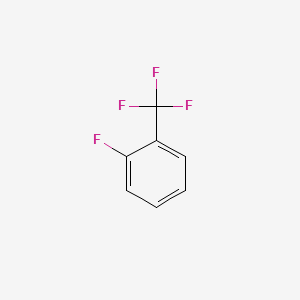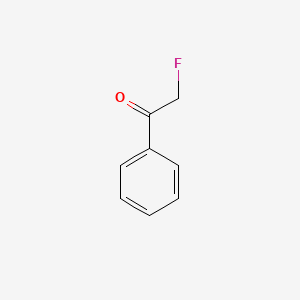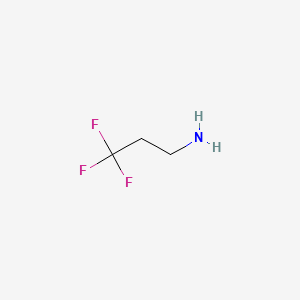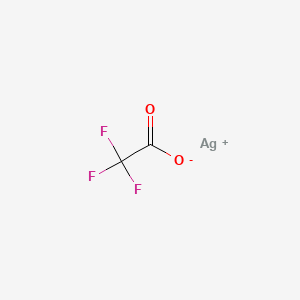
Trifluoroacétate d'argent
Vue d'ensemble
Description
Silver trifluoroacetate is a chemical compound utilized in various organic synthesis reactions. It serves as a source of the trifluoroacetyl group and is involved in the formation of nucleophilic sources of trifluoromethanethiolate when reacted with inorganic iodides, as demonstrated in the preparation of trifluoromethyl aryl sulfides . The compound also forms complex structures, such as a cyclic hexamer when crystallized with triphenylphosphine sulfide, indicating its ability to participate in the formation of metallacycles and coordination complexes .
Synthesis Analysis
Silver trifluoroacetate is synthesized through reactions involving silver compounds and trifluoroacetic entities. For instance, it can be used to catalyze the trifluoromethylalkynylation of unactivated alkenes, showcasing its role as a catalyst in the construction of carbon-carbon bonds . Additionally, it can self-assemble with diphosphine and dipyridyl ligands to form complex structures with varying stoichiometry, resulting in macrocyclic rings or one-dimensional polymers depending on the ligand chain length .
Molecular Structure Analysis
The molecular structure of silver trifluoroacetate has been studied using ab initio calculations, revealing the existence of monomeric and dimeric forms. In the gas phase, the monomer can adopt two conformers, one with coordination bonds between the silver atom and carboxyl oxygens, and another with O-Ag-F bridges . The compound also forms part of the assembly in silver-organic frameworks, where it is incorporated into multinuclear metal-ligand supramolecular synthons .
Chemical Reactions Analysis
Silver trifluoroacetate is involved in a variety of chemical reactions. It can react with hypervalent iodine reagents to catalyze the addition of trifluoromethylalkynyl groups to alkenes . It also participates in the assembly of organometallic networks with silver-ethynediide synthons and trifluoroacetate, forming coordination networks . Furthermore, it can interact with dppf ligands to form dinuclear complexes and coordination polymers with different bonding modes of trifluoroacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of silver trifluoroacetate have been explored through spectroscopic, thermal, and electrochemical studies. Mixed-ligand complexes of silver(I) with derivatives of benzoyltrifluoroacetonate exhibit interesting thermal and electrochemical behaviors . The compound also forms layered structures with tetrahedral environments around the silver atoms when combined with 2-methylpyrazine . These studies highlight the versatility and complex behavior of silver trifluoroacetate in various chemical contexts.
Applications De Recherche Scientifique
Synthèse de nanoparticules d'argent
Le trifluoroacétate d'argent sert de précurseur dans la synthèse de nanoparticules d'argent. Ces nanoparticules ont diverses applications en raison de leurs propriétés uniques, telles que l'imagerie médicale, les agents antibactériens et les encres conductrices .
Fabrication de réseaux conducteurs
Il est utilisé comme matière première pour fabriquer des réseaux conducteurs d'argent. Ces réseaux se caractérisent par une transmittance élevée et une faible résistance, essentielles pour des applications telles que les écrans tactiles et l'électronique flexible .
Complexes luminescents
Les chercheurs utilisent le this compound pour préparer des complexes polynucléaires luminescents. Ces complexes ont des applications potentielles dans les dispositifs électroluminescents et comme sondes dans les technologies de détection .
Catalyseur acide de Lewis
Ce composé agit comme un catalyseur acide de Lewis dans diverses réactions chimiques. Il est particulièrement utile dans les procédés de synthèse organique, tels que la préparation de triéthylsilyl trifluoroacétate et de triphénylméthyl trifluoroacétate .
Réactions d'iodation
Le this compound est utilisé comme catalyseur dans les réactions d'iodation. Par exemple, il aide à la préparation de 4-iodovératrole à partir de vératrole en réagissant avec l'iode, ce qui constitue une étape importante dans la synthèse pharmaceutique .
Hétéronanostructures bimetalliques
Il peut être utilisé pour préparer des hétéronanostructures bimetalliques Pt-sur-Ag. Ces structures sont importantes pour leurs propriétés catalytiques et sont utilisées dans les capteurs et autres applications de la nanotechnologie .
Biosenseurs nanofibreux
Le this compound est impliqué dans la préparation de biosenseurs nanofibreux. Ces biosenseurs présentent une sensibilité et une spécificité élevées, ce qui les rend adaptés au diagnostic médical et à la surveillance environnementale .
Méthode de réduction thermique
Une méthode de réduction thermique utilisant du this compound a été décrite pour la préparation de nanoparticules d'argent étroitement dispersées. Cette méthode évite le besoin de processus de sélection de taille et est utilisée en présence d'acide oléique .
Mécanisme D'action
Target of Action
Silver trifluoroacetate is a versatile reagent used in organic synthetic reactions . Its primary targets are the reactants in these reactions, where it acts as a catalyst to facilitate the reaction process .
Mode of Action
The mode of action of silver trifluoroacetate involves its interaction with the reactants in a chemical reaction. As a catalyst, it lowers the activation energy of the reaction, enabling the reactants to undergo transformation more easily . The exact nature of this interaction can vary depending on the specific reaction and the reactants involved.
Biochemical Pathways
Silver trifluoroacetate is involved in various organic synthetic reactions, including acylation, alkylation, and cyclization reactions . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds. The exact pathways affected can vary depending on the specific reaction and the reactants involved.
Result of Action
The result of silver trifluoroacetate’s action is the facilitation of organic synthetic reactions. By acting as a catalyst, it enables the transformation of reactants into products more efficiently . This can lead to the synthesis of complex organic compounds, including those with potential applications in various fields such as pharmaceuticals and materials science.
Action Environment
The action of silver trifluoroacetate can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight . Moreover, it should be handled with care to avoid contact with skin and eyes, and inhalation of dust . These precautions help maintain the stability and efficacy of silver trifluoroacetate in facilitating organic synthetic reactions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
silver;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJPVUDYAMEDRM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2AgF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062748 | |
| Record name | Silver perfluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |
| Record name | Silver trifluoroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2966-50-9 | |
| Record name | Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002966509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver perfluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of silver trifluoroacetate in promoting cycloaddition reactions of allyl cations?
A2: Silver trifluoroacetate acts as a halide abstracting agent, generating reactive allyl cations from their corresponding halides. These cations can then undergo [4+3] cycloadditions with conjugated dienes, providing a route to seven-membered rings. [] Notably, AgTFA, in combination with isopentane as a solvent, has proven effective for generating various carbonium ions from alkyl and vinyl halides. []
Q2: How does silver trifluoroacetate facilitate the formation of alkyl hydroperoxides and dialkyl peroxides?
A3: Silver trifluoroacetate enables the reaction of alkyl bromides or iodides with hydrogen peroxide or alkyl hydroperoxides, yielding the corresponding alkyl hydroperoxides and dialkyl peroxides. [] This reaction proceeds through the in situ generation of alkyl cations, highlighting AgTFA's capacity to activate alkyl halides towards nucleophilic substitution reactions.
Q3: What is the molecular formula and weight of silver trifluoroacetate?
A3: Silver trifluoroacetate has the molecular formula C2AgF3O2 and a molecular weight of 220.87 g/mol.
Q4: What are the characteristic infrared (IR) spectroscopic features of silver trifluoroacetate?
A5: Silver trifluoroacetate, along with other metal trifluoroacetates, exhibits distinct IR bands associated with the trifluoroacetate group. [] While specific band assignments are not provided in the given text, the presence of strong absorptions in the regions characteristic of C-F and C=O stretching vibrations can be expected.
Q5: In what solvent systems does silver trifluoroacetate exhibit high solubility?
A6: Silver trifluoroacetate demonstrates high solubility in nitromethane, allowing for the preparation of anhydrous metal trifluoroacetates via metathesis reactions with metal chlorides. [] Additionally, it displays significant solubility in poly(methylphenylsiloxane) due to the coordination of Ag+ ions to the phenyl groups present in the polymer. []
Q6: How does heat affect the stability of silver trifluoroacetate and other metal trifluoroacetates?
A7: The thermal stability of metal trifluoroacetates, including silver trifluoroacetate, has been investigated. [] Although specific details are not outlined in the provided text, it can be inferred that these compounds might undergo decomposition or phase transitions upon heating.
Q7: What is the role of silver trifluoroacetate in palladium-catalyzed oxidative carbonylative [4+1] annulation reactions?
A8: Silver trifluoroacetate assumes a bifunctional role in this reaction. Firstly, it assists in the formation of phthalic anhydride from aromatic acids in the presence of air and a palladium catalyst. Secondly, it facilitates the oxidative carbonylation step, ultimately leading to the formation of the desired five-membered ring annulated product. []
Q8: How does the catalytic activity of silver trifluoroacetate compare to that of Binap-silver trifluoroacetate complexes in 1,3-dipolar cycloadditions?
A9: Silver trifluoroacetate complexes bearing chiral binaphthylbis(diphenylphosphine) (Binap) ligands exhibit superior catalytic activity compared to silver trifluoroacetate alone in 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles. [] This enhanced activity can be attributed to the steric and electronic properties imparted by the Binap ligand, influencing the interaction with both the dipole and dipolarophile.
Q9: Can silver trifluoroacetate be used to synthesize selenoxides from olefins?
A10: Yes, reacting olefins with benzeneselenenyl bromide and silver trifluoroacetate at low temperatures, followed by treatment with sodium hydrogen carbonate, produces β-hydroxy selenides. These compounds are easily converted to the corresponding selenoxides, which can further undergo fragmentation reactions to yield allylic alcohols. [, ]
Q10: Have computational methods been used to study the mechanism of silver trifluoroacetate-catalyzed reactions?
A11: Yes, computational studies, including those based on density functional theory (DFT), have been employed to investigate the mechanism of the silver trifluoroacetate-catalyzed [, ]-sigmatropic rearrangement of propargyl esters to allenyl esters. [] These calculations provide insights into the nature of the transition states and intermediates involved, shedding light on the role of AgTFA in promoting the reaction.
Q11: How does the presence of trifluoroacetate ligands influence the reactivity of silver(I) complexes?
A12: Trifluoroacetate, being a weakly coordinating anion, allows for the generation of reactive silver(I) species. These species readily coordinate with unsaturated moieties like alkenes and alkynes, facilitating transformations such as cycloadditions and rearrangements. []
Q12: What factors can affect the stability of silver trifluoroacetate solutions?
A13: The stability of silver trifluoroacetate solutions can be influenced by factors such as solvent, temperature, and exposure to light. [] While specific details are not mentioned in the text, it's crucial to handle and store AgTFA solutions appropriately to prevent decomposition or precipitation.
Q13: What analytical techniques are commonly employed to characterize silver trifluoroacetate and its reaction products?
A13: Various analytical techniques are used, including:
- NMR Spectroscopy (1H, 13C, 31P-MAS): For structural elucidation of organic molecules and characterization of immobilized catalysts. [, ]
- IR Spectroscopy: For identifying functional groups and studying metal-ligand interactions. []
- UV-Vis Spectroscopy: For studying complexation phenomena and electronic transitions. []
- X-ray Crystallography: For determining the solid-state structures of silver complexes. [, ]
- Mass Spectrometry (MALDI-TOF): For analyzing polymers, characterizing silver clusters, and studying fragmentation patterns. [, , ]
- Gas Chromatography: For separating and analyzing mixtures of hydrocarbons in the presence of silver trifluoroacetate as a stationary phase. []
- Cyclic Voltammetry: For studying the electrochemical behavior of unsaturated selenacrown ethers in the presence of silver trifluoroacetate. []
Q14: What are some of the cross-disciplinary applications of silver trifluoroacetate?
A14: Silver trifluoroacetate finds applications in diverse fields, showcasing its versatility:
- Organic Synthesis: As a reagent or catalyst for various transformations, including cycloadditions, rearrangements, and peroxymercuration reactions. [, , , , , , , ]
- Material Science: As a precursor for synthesizing silver nanoparticles, modifying polymers, and fabricating conductive materials. [, , ]
- Analytical Chemistry: As a stationary phase in gas chromatography and as a cationization agent in mass spectrometry. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




